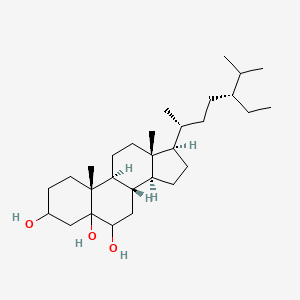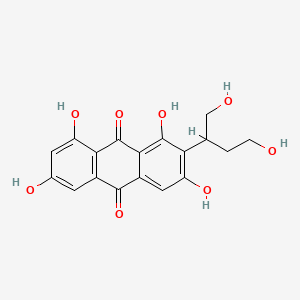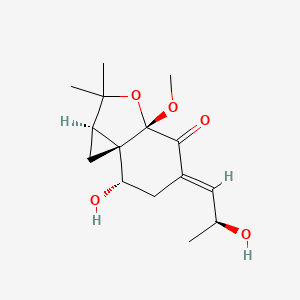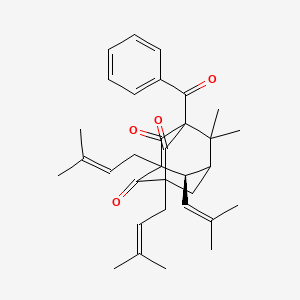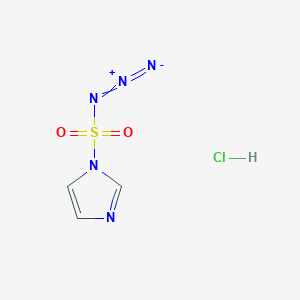
Chlorhydrate d’azoture de 1H-imidazole-1-sulfonyle
Vue d'ensemble
Description
1H-Imidazole-1-sulfonyl azide hydrochloride, also known as 1H-Imidazole-1-sulfonyl azide hydrochloride, is a useful research compound. Its molecular formula is C3H4ClN5O2S and its molecular weight is 209.62 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole-1-sulfonyl azide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-1-sulfonyl azide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-sulfonyl azide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Le chlorhydrate d’azoture de 1H-imidazole-1-sulfonyle est largement utilisé en synthèse organique . Il peut réagir avec des réactifs électrophiles pour produire des composés correspondants .
Synthèse d’acétylènes
Ce composé est souvent utilisé dans la synthèse d’acétylènes . Les acétylènes sont importants dans l’industrie chimique et la recherche. Ils sont utilisés dans la synthèse de nombreux composés organiques.
Réactions de cycloaddition
Le this compound est utilisé dans les réactions de cycloaddition . Ces réactions sont utiles en chimie organique pour la synthèse de composés cycliques.
Synthèse de composés cycliques
Ce composé est utilisé dans la synthèse de composés cycliques . Les composés cycliques sont essentiels dans le domaine de la chimie médicinale en raison de leur présence dans de nombreux produits naturels biologiquement actifs.
Réactif de transfert diazotropique
Le this compound est couramment utilisé comme réactif de transfert diazotropique dans le domaine de la synthèse chimique . Cela permet d’introduire un groupe diazo dans une molécule, qui peut ensuite être manipulé de différentes manières dans les réactions suivantes.
Synthèse de molécules bioactives
Ce composé est utilisé dans la synthèse de molécules bioactives . Les molécules bioactives ont des effets biologiques sur les organismes vivants, et leur synthèse est un domaine de recherche clé en chimie médicinale.
Synthèse de matériaux fonctionnels organiques
Le this compound est également utilisé dans la synthèse de matériaux fonctionnels organiques . Ces matériaux ont un large éventail d’applications, notamment dans les domaines de l’électronique, de la photonique et du stockage d’énergie.
Alternative à l’azoture de trifluorométhanesulfonyle
L’azoture de 1H-imidazole-1-sulfonyle est un composé azoté organique qui peut être utilisé comme réactif de synthèse organique alternatif à l’azoture de trifluorométhanesulfonyle . Cela offre aux chimistes plus d’options lorsqu’ils choisissent des réactifs pour leurs réactions.
Mécanisme D'action
Target of Action
1H-Imidazole-1-sulfonyl azide hydrochloride, also known as Imidazole-1-sulfonyl azide hydrochloride, primarily targets primary amines or ammonium salts . These targets play a crucial role in various biochemical reactions, particularly in the formation of azides .
Mode of Action
This compound interacts with its targets by converting primary amines or ammonium salts to azides . This conversion is generally catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .
Biochemical Pathways
The conversion of primary amines or ammonium salts to azides affects the biochemical pathways involved in the synthesis of bioactive molecules and organic functional materials . The resulting azides can then participate in further reactions, such as click chemistry , leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the compound is slightly soluble in water and methanol , which could influence its absorption and distribution. More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and metabolism.
Result of Action
The primary result of the action of 1H-Imidazole-1-sulfonyl azide hydrochloride is the formation of azides from primary amines or ammonium salts . These azides can then be used in the synthesis of bioactive molecules and organic functional materials .
Action Environment
The action of 1H-Imidazole-1-sulfonyl azide hydrochloride is influenced by environmental factors such as temperature and the presence of certain metal salts . For instance, the conversion of primary amines or ammonium salts to azides is catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . Additionally, the compound is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water , indicating that moisture and storage conditions can significantly affect its stability and efficacy.
Safety and Hazards
As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Analyse Biochimique
Biochemical Properties
1H-Imidazole-1-sulfonyl azide hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive molecules and organic functional materials. It interacts with enzymes such as copper (II), nickel (II), zinc (II), and cobalt (II) salts, which catalyze the conversion of primary amines or ammonium salts to azides . These interactions are essential for the compound’s function as a diazo-transfer reagent, enabling the formation of azides from amines under mild conditions .
Cellular Effects
1H-Imidazole-1-sulfonyl azide hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of bioactive molecules within cells, potentially altering cellular functions and metabolic pathways . The compound’s ability to transfer diazo groups can impact gene expression by modifying nucleic acids and proteins, thereby influencing cellular behavior .
Molecular Mechanism
At the molecular level, 1H-Imidazole-1-sulfonyl azide hydrochloride exerts its effects through diazo-transfer reactions. It binds to primary amines and facilitates the transfer of the diazo group, converting amines into azides . This reaction is catalyzed by metal ions such as copper (II), nickel (II), zinc (II), and cobalt (II), which enhance the efficiency and specificity of the diazo-transfer process . The compound’s ability to modify nucleic acids and proteins through diazo-transfer reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazole-1-sulfonyl azide hydrochloride can change over time due to its stability and degradation properties. The hydrochloride salt is known to be hygroscopic and can degrade to release hydrazoic acid, which may affect its long-term stability . Studies have shown that the compound’s stability can be influenced by storage conditions, with prolonged storage leading to potential degradation and reduced efficacy . The temporal effects on cellular function and biochemical reactions can vary depending on the compound’s stability and degradation rate .
Dosage Effects in Animal Models
The effects of 1H-Imidazole-1-sulfonyl azide hydrochloride in animal models can vary with different dosages. At lower doses, the compound may effectively facilitate diazo-transfer reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Studies have indicated that the compound’s toxicity is dose-dependent, with higher doses leading to increased risk of adverse effects .
Metabolic Pathways
1H-Imidazole-1-sulfonyl azide hydrochloride is involved in metabolic pathways related to the synthesis of azides and bioactive molecules. It interacts with enzymes such as copper (II), nickel (II), zinc (II), and cobalt (II) salts, which catalyze the diazo-transfer reactions . These interactions are essential for the compound’s role in modifying nucleic acids and proteins, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1H-Imidazole-1-sulfonyl azide hydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular components, affecting its efficacy and function . Studies have shown that the compound can be effectively transported to target sites within cells, where it exerts its biochemical effects .
Subcellular Localization
1H-Imidazole-1-sulfonyl azide hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its ability to modify nucleic acids and proteins, thereby influencing cellular processes and biochemical reactions .
Propriétés
IUPAC Name |
N-diazoimidazole-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYURSCOGYWBRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952234-36-5 | |
| Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(3S,5S,6R,9S)-6-(4-hydroxyphenyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodecane-5-carbonyl]amino]butyl-trimethylazanium](/img/structure/B1264599.png)
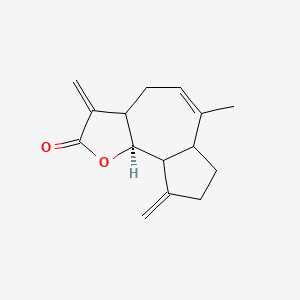
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
